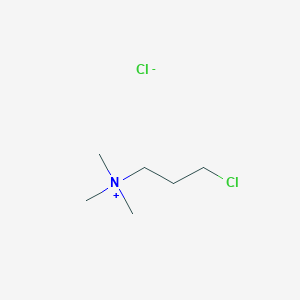
Chloropentafluoroacetone monohydrate
Vue d'ensemble
Description
Chloropentafluoroacetone monohydrate is a chemical compound with the molecular formula C₃ClF₅O₂ and a molecular weight of 200.49 g/mol . It is a colorless liquid widely used in various fields, including medical, environmental, and industrial research. This compound is known for its high reactivity and unique properties, making it an important substance in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloropentafluoroacetone monohydrate can be synthesized from 1-propene, 1-chloro-2-(chlorodifluoromethyl)-1,3,3,3-tetrafluoro . The synthesis involves the use of potassium permanganate and water as reagents . The reaction conditions typically include controlled temperatures and specific reaction times to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent control over reaction parameters to maintain product purity and consistency . The industrial methods often utilize advanced equipment and techniques to optimize the production process and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: Chloropentafluoroacetone monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by its highly reactive nature and the presence of multiple functional groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various fluorinated ketones, while reduction reactions can yield different alcohol derivatives .
Applications De Recherche Scientifique
Chloropentafluoroacetone monohydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a solvent for various reactions . In biology and medicine, it is employed in proteomics research and other biochemical studies . Additionally, it has applications in environmental research, where it is used to study the effects of fluorinated compounds on ecosystems.
Mécanisme D'action
The mechanism of action of chloropentafluoroacetone monohydrate involves its interaction with molecular targets and pathways in various chemical and biological systems . The compound’s high reactivity allows it to participate in numerous reactions, leading to the formation of different products. In fluorescence studies, it has been shown to exhibit specific luminescence properties, which are influenced by its molecular structure and the presence of substituents .
Comparaison Avec Des Composés Similaires
Chloropentafluoroacetone monohydrate can be compared with other similar compounds, such as hexafluoroacetone and chloroacetone . These compounds share some structural similarities but differ in their reactivity and applications. For instance, hexafluoroacetone has a higher rate constant for intersystem crossing due to the absence of chlorine atoms, making it more suitable for certain photochemical studies . Chloroacetone, on the other hand, is less reactive and is used in different types of chemical reactions .
Similar Compounds
- Hexafluoroacetone
- Chloroacetone
- 1,3-Dichlorotetrafluoroacetone
- 1,1,3-Trichlorotrifluoroacetone
- 1,1,3,3-Tetrachlorodifluoroacetone
Propriétés
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropan-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMNKPFHVMVGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6984-99-2, 2036-62-6 | |
| Record name | Chloropentafluoroacetone Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2036-62-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034594.png)





![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)
![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)
